Physicochemical Divergence: LogP and Calculated Partition Coefficient Differ from 4- and 1-Isomers
3-(3,4-Dimethoxyphenyl)butan-2-one exhibits a computed LogP (XLogP) of 1.7 [1], positioning its lipophilicity between the 4-isomer (XLogP = 1.4) [2] and the 1-isomer (LogP = 2.23) . This intermediate hydrophobicity confers a distinct solubility and permeability profile that may be advantageous for specific drug delivery or formulation applications. The topological polar surface area (TPSA) is 35.5 Ų, identical to the 1-isomer but potentially distinct in three-dimensional conformation due to the branched carbon chain . These differences, while modest in absolute magnitude, can translate to significant variations in cellular uptake, protein binding, and metabolic stability in biological systems.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.7 |
| Comparator Or Baseline | 4-isomer (CAS 6302-60-9): XLogP = 1.4; 1-isomer (CAS 884-06-0): LogP = 2.23 |
| Quantified Difference | Difference from 4-isomer: +0.3 (21% increase); from 1-isomer: -0.53 (24% decrease) |
| Conditions | Computed values (XLogP3 algorithm for target and 4-isomer; standard LogP for 1-isomer) |
Why This Matters
Lipophilicity directly governs compound behavior in biphasic systems, influencing formulation strategy, membrane permeability in cell-based assays, and pharmacokinetic predictions, making correct isomer identification essential for reproducible research outcomes.
- [1] Molaid. 3-(3',4'-dimethoxyphenyl)butan-2-one: Computed Properties (LogP: 1.7). View Source
- [2] PubChem. 4-(3,4-Dimethoxyphenyl)-2-butanone: XLogP3 Value 1.4. View Source
